molecular formula C13H33NO4Si4 B1611027 3-Isocyanatopropyltris(trimethylsiloxy)silane CAS No. 25357-82-8

3-Isocyanatopropyltris(trimethylsiloxy)silane

Cat. No.: B1611027
CAS No.: 25357-82-8
M. Wt: 379.75 g/mol
InChI Key: QRWZBOQSMUYOCM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Isocyanatopropyltris(trimethylsiloxy)silane typically involves the reaction of 3-aminopropyltris(trimethylsiloxy)silane with phosgene or other isocyanate-generating reagents . The reaction is carried out under controlled conditions to ensure the formation of the desired isocyanate group. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced distillation techniques helps in the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Isocyanatopropyltris(trimethylsiloxy)silane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Amines and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Isocyanatopropyltris(trimethylsiloxy)silane involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles such as amines and alcohols, leading to the formation of stable covalent bonds. This reactivity is exploited in surface modification and polymerization reactions, where the compound acts as a coupling agent to link different materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isocyanatopropyltris(trimethylsiloxy)silane is unique due to its combination of an isocyanate group with trimethylsiloxy groups. This combination provides both high reactivity and stability, making it suitable for a wide range of applications in surface modification, polymer chemistry, and biomedical research .

Properties

IUPAC Name

3-isocyanatopropyl-tris(trimethylsilyloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H33NO4Si4/c1-19(2,3)16-22(17-20(4,5)6,18-21(7,8)9)12-10-11-14-13-15/h10-12H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWZBOQSMUYOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](CCCN=C=O)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H33NO4Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461460
Record name 3-(3-Isocyanatopropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25357-82-8
Record name 3-(3-Isocyanatopropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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